Product packaging for (1S,3R)-3-methylcyclohexan-1-amine(Cat. No.:CAS No. 1193-16-4)

(1S,3R)-3-methylcyclohexan-1-amine

Cat. No.: B073455
CAS No.: 1193-16-4
M. Wt: 113.2 g/mol
InChI Key: JYDYHSHPBDZRPU-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-3-methylcyclohexan-1-amine is a chiral cyclohexylamine derivative serving as a valuable intermediate in asymmetric synthesis and biocatalysis research. This compound is of significant interest for the construction of complex amine structures containing multiple stereocenters, which are pivotal motifs in pharmaceutical active ingredients . Its primary research application is as a model substrate and a benchmark product in the development of enzymatic cascades. Specifically, it is a key stereoisomer obtained from the biocatalytic reductive amination of 3-methylcyclohex-2-en-1-one . Advanced methodologies combine ene-reductases (EReds) with imine reductases or reductive aminases (IReds/RedAms) to convert α,β-unsaturated ketones into primary, secondary, and tertiary amines with high diastereomeric and enantiomeric purity . The ability to synthesize all four possible stereoisomers of 3-methylcyclohexan-1-amine, including the (1S,3R) configuration, demonstrates the power and versatility of these biocatalytic platforms for producing stereochemically diverse amine libraries for drug discovery and development . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B073455 (1S,3R)-3-methylcyclohexan-1-amine CAS No. 1193-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R)-3-methylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDYHSHPBDZRPU-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287044
Record name Cyclohexanamine, 3-methyl-, (1S-cis)-
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URL https://comptox.epa.gov/dashboard/DTXSID901287044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64869-63-2
Record name Cyclohexanamine, 3-methyl-, (1S-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64869-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanamine, 3-methyl-, (1S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enantioselective Synthesis Methodologies for 1s,3r 3 Methylcyclohexan 1 Amine

Transition Metal-Catalyzed Asymmetric Synthesis Approaches

Transition metal catalysis provides a powerful platform for the synthesis of chiral amines through various asymmetric transformations. These methods often rely on the design and application of chiral ligands that can effectively transfer stereochemical information to the final product.

Asymmetric Hydrogenation of Imines and Analogous Unsaturated Precursors

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis. For the preparation of (1S,3R)-3-methylcyclohexan-1-amine, this approach would typically involve the hydrogenation of a prochiral imine precursor, such as 3-methylcyclohexanimine or a related derivative. The success of this method hinges on the catalyst system, which consists of a transition metal (commonly iridium or rhodium) and a chiral ligand.

Homogeneous asymmetric hydrogenation of unprotected N-H ketoimines using an Iridium-(S,S)-f-binaphane catalyst has been shown to produce chiral amines in high yields (90-95%) and with enantioselectivities up to 95% ee. nih.gov While not specifically detailed for the 3-methylcyclohexyl system in the provided sources, this methodology represents a viable pathway. The general mechanism for iridium-catalyzed hydrogenation is believed to involve the formation of an active iridium(III) hydride species that coordinates the imine substrate. researchgate.net The stereochemistry of the product is determined by the facial selectivity of the hydride transfer from the metal to the imine carbon, which is directed by the chiral ligand.

The efficacy of asymmetric hydrogenation is directly tied to the chiral ligand employed. A wide array of ligands has been developed, with phosphine-based ligands being particularly prominent. For instance, chiral phosphoramidite (B1245037) ligands derived from BINOL have shown promise in palladium-catalyzed reactions. nih.gov In the context of iridium-catalyzed imine hydrogenation, P-stereogenic ligands like MaxPHOX and bis(oxazolinylmethylidene)isoindoline pincer ligands have been successfully used for the reduction of various N-alkyl imines, affording high enantiomeric excess. researchgate.net

Metal-free systems have also emerged, utilizing chiral boron Lewis acids generated in situ from the hydroboration of binaphthyl-based chiral alkenes. rsc.org These catalysts have been applied to the asymmetric hydrogenation of imines, resulting in high yields and enantiomeric excesses up to 89%. rsc.org The development of such accessible and diverse chiral ligands is critical for optimizing the synthesis of specific targets like this compound.

Asymmetric Reductive Amination Strategies for Chiral Amine Formation

Asymmetric reductive amination (ARA) of a ketone is one of the most direct methods for synthesizing chiral amines. This reaction combines a ketone (3-methylcyclohexanone) with an amine source (like ammonia) and a reducing agent in the presence of a chiral catalyst. The process involves the in situ formation of an imine or enamine intermediate, which is then asymmetrically reduced.

A significant development in this area is the use of a dtbm-Segphos ruthenium catalyst for the direct asymmetric reductive amination of ketones with ammonia (B1221849) and hydrogen gas. figshare.com This method has been successfully applied on a multi-kilogram scale to produce chiral primary amines with greater than 93% ee, demonstrating its industrial viability. figshare.com The reaction mechanism for reductive amination typically involves the formation of an imine, which is then hydrogenated by the chiral catalyst system. youtube.com Biocatalytic approaches using imine reductases or reductive aminases also fall under this category and have proven highly effective. wikipedia.orgresearchgate.net

Palladium-Catalyzed Asymmetric Double Carbohydroamination Reactions

Palladium-catalyzed reactions offer unique pathways for C-N bond formation. While direct examples for the synthesis of this compound are not prevalent in the provided literature, related transformations highlight the potential of this strategy. Palladium-catalyzed alkene carboamination reactions, for example, can construct pyrrolidine (B122466) rings with good yields and enantioselectivities. nih.gov The mechanism is believed to proceed via an intramolecular syn-aminopalladation of an alkene, followed by reductive elimination. nih.gov The development of enantioselective variants of transformations involving syn-aminopalladation is still an emerging area of research. nih.gov Adapting such a strategy to an intermolecular reaction or an intramolecular cyclization of a suitable substrate could potentially lead to the target cyclohexylamine (B46788) derivative.

Biocatalytic Strategies for Enantioselective Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds. Enzymes operate with high selectivity under mild conditions, making them ideal for the synthesis of complex chiral molecules like this compound.

Enzyme-Catalyzed Reductions Utilizing Imine Reductases and Ene-Reductases

A highly effective biocatalytic route to chiral 3-methylcyclohexylamines involves a cascade reaction combining ene-reductases (EReds) and imine reductases (IREDs) or reductive aminases (RedAms). This strategy typically starts from the α,β-unsaturated ketone, 3-methylcyclohex-2-en-1-one.

In a dual-enzyme cascade, an ERed first reduces the carbon-carbon double bond of 3-methylcyclohex-2-en-1-one to form (R)- or (S)-3-methylcyclohexanone. Subsequently, an IRED or RedAm catalyzes the reductive amination of the ketone intermediate to yield the chiral amine. acs.org Research has shown that this biocatalytic cascade can produce all four possible stereoisomers of 3-methylcyclohexylamine (B3022809) with excellent diastereomeric and enantiomeric ratios (up to >99.8:<0.2). acs.org

Specifically, the reductive amination of racemic 3-methylcyclohexan-1-one using certain IREDs has been observed to yield exclusively the cis enantiomers, this compound and (1R,3S)-3-methylcyclohexan-1-amine. acs.org This demonstrates the high stereocontrol exerted by the enzyme. Another study detailed a cascade reaction to produce optically pure (1R,3R)-1-amino-3-methylcyclohexane by combining a mutated ERed (YqjM Cys26Asp/Ile69Thr) with a mutated amine transaminase (ATA-VibFlu Leu56Ile), achieving 97% diastereomeric excess. researchgate.net This highlights how protein engineering can be used to tune the selectivity of enzymes to favor the production of a desired stereoisomer. tandfonline.comnih.gov

The combination of Old Yellow Enzymes (OYE), a family of ene-reductases, with amine dehydrogenases (AmDH) in a one-pot cascade has also been explored. bohrium.comtudelft.nlresearchgate.net This system, coupled with a cofactor recycling mechanism, can convert unsaturated ketones into chiral amines with high enantiopurity. bohrium.comtudelft.nl

Enzyme CascadeStarting MaterialKey EnzymesProductStereoselectivityReference
ERed/IRed Cascade3-Methylcyclohex-2-en-1-oneEne-Reductase (ERed), Imine Reductase/Reductive Aminase (IRed/RedAm)Primary, secondary, and tertiary 3-methylcyclohexylaminesUp to >99.8:<0.2 d.r. and e.r. acs.org
IRed Reductive Aminationrac-3-Methylcyclohexan-1-oneIRED-10This compound and (1R,3S)-3-methylcyclohexan-1-amineYields only cis enantiomers acs.org
ERed/ATA Cascade3-Methylcyclohex-2-en-1-oneERED YqjM Cys26Asp/Ile69Thr, ATA-VibFlu Leu56Ile(1R,3R)-1-amino-3-methylcyclohexane97% de researchgate.net
OYE/AmDH Cascade3-Methylcyclohex-2-en-1-oneOld Yellow Enzyme (OYE), Amine Dehydrogenase (AmDH)Chiral 3-methylcyclohexylaminesUp to 99% ee and de bohrium.comtudelft.nl

Amine Transaminases (ATAs) and Amine Dehydrogenases (AmDHs) in Cascade Processes

Amine transaminases (ATAs) and amine dehydrogenases (AmDHs) are pivotal enzymes in the synthesis of chiral amines. acs.orgmdpi.com ATAs catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor, while AmDHs catalyze the reductive amination of carbonyl compounds using a nicotinamide (B372718) cofactor like NADH. mdpi.comnih.gov These enzymes are frequently used in cascade reactions to achieve high optical purity and overcome challenges such as unfavorable reaction equilibria. acs.orgnih.gov

A notable application is the deracemization of racemic amines. One strategy involves a one-pot, two-step process combining an ATA and an AmDH. acs.org For instance, an (S)-selective ATA can be used for the enantioselective deamination of a racemic amine mixture, leaving the (R)-amine untouched and converting the (S)-amine to a ketone. Subsequently, an (R)-selective AmDH reduces the ketone back to the desired (R)-amine, with an integrated system to recycle the necessary NADH cofactor. acs.org

AmDHs, in tandem with a cofactor recycling enzyme like formate (B1220265) dehydrogenase (FDH), provide an atom-efficient route for aminating ketones. nih.govrsc.org This dual-enzyme system uses ammonium (B1175870) formate as both the nitrogen source and the source of reducing equivalents, producing only inorganic carbonate as a by-product. nih.gov This approach has been shown to effectively produce a range of (R)-configured amines from prochiral ketones with excellent stereoselectivity (>99% enantiomeric excess) and high conversion rates. nih.govrsc.org

Biocatalytic Carbene N–H Insertion for the Synthesis of Chiral Amines

A novel biocatalytic approach to forming C-N bonds for the synthesis of chiral amines involves the insertion of a carbene into a nitrogen-hydrogen (N-H) bond. nih.govnih.gov While transition-metal catalysts have traditionally been used for this transformation, hemoproteins like myoglobin (B1173299) have been engineered to serve as effective biocatalysts. nih.govacs.org

Researchers have developed a strategy using engineered myoglobin variants to catalyze the asymmetric N-H insertion of carbenes, generated from α-diazopropanoate esters, into aromatic amines. nih.govacs.org By modifying the chiral environment around the enzyme's heme cofactor and matching it with a suitable diazo reagent, high activity and stereoinduction can be achieved. acs.org This method has been used to synthesize a variety of substituted aryl amines with enantiomeric excesses (ee) up to 82%. nih.govnih.gov Furthermore, by identifying different enzyme variants, it is possible to access the opposite enantiomer of the N-H insertion product, demonstrating the stereodivergent potential of this biocatalytic system. nih.gov Although initially demonstrated for aromatic amines, this strategy represents an emerging and powerful platform for creating chiral amines. nih.govacs.org

One-Pot Multienzymatic Cascade Systems for Diastereoselective and Enantioselective Amine Synthesis

One-pot multienzymatic cascades are highly efficient for synthesizing complex molecules with multiple stereocenters, as they avoid the isolation of intermediates and minimize waste. diva-portal.orgeuropa.eu The synthesis of the specific diastereomer (1R,3R)-1-amino-3-methylcyclohexane has been successfully achieved using such a system. researchgate.net

This process involves a cascade reaction that combines an enoate reductase (ERED) and an amine transaminase (ATA). researchgate.net The synthesis starts with 3-methylcyclohex-2-enone. In the first step, the ERED reduces the carbon-carbon double bond to create (R)-3-methylcyclohexanone. This intermediate is then aminated in the second step by an ATA to yield the final product. A key challenge was that wild-type EREDs typically produce the (S)-ketone, and the selected ATA had only modest selectivity. Through enzyme engineering, suitable mutants were identified. researchgate.net The combination of the ERED variant YqjM Cys26Asp/Ile69Thr with the ATA variant ATA-VibFlu Leu56Ile in a whole-cell biocatalysis system successfully produced (1R,3R)-1-amino-3-methylcyclohexane with high optical purity (97% diastereomeric excess). researchgate.net

This sequential, one-pot cascade demonstrates the power of combining different classes of enzymes to control multiple stereocenters in a single process. acs.orgresearchgate.net

Cascade StepEnzyme ClassSpecific VariantSubstrateProductStereochemical Outcome
1. Reduction Enoate Reductase (ERED)YqjM Cys26Asp/Ile69Thr3-Methylcyclohex-2-enone(R)-3-MethylcyclohexanoneR-configuration
2. Amination Amine Transaminase (ATA)ATA-VibFlu Leu56Ile(R)-3-Methylcyclohexanone(1R,3R)-1-Amino-3-methylcyclohexane97% de

Organocatalytic Applications in Asymmetric Synthesis

Beyond their role as synthetic targets, chiral amines are valuable in their own right as catalysts for other chemical transformations.

Chiral Primary Amines as Organocatalysts in Stereoselective Transformations

Chiral primary amines have become powerful and versatile organocatalysts in asymmetric synthesis. rsc.orgrsc.org Derived from sources like natural amino acids and Cinchona alkaloids, they are used to catalyze a wide array of enantioselective organic reactions, including Michael additions, aldol (B89426) reactions, and allylations. rsc.orgmdpi.comnih.gov Their mechanism of action often involves the formation of reactive enamine or iminium ion intermediates with the substrate. rsc.orgbeilstein-journals.org

For example, primary amines derived from cinchona alkaloids, in combination with a Brønsted acid, have been shown to effectively catalyze the 1,4-Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones, yielding products with up to 98.5% ee. beilstein-journals.org Similarly, organocatalysts based on a cyclohexanediamine (B8721093) scaffold featuring a primary amine functional group have been successfully employed in the syn-aldol reaction of hydroxyacetone (B41140) with various benzaldehydes, achieving high yields and selectivities (up to 93% ee). mdpi.com The stereochemical outcome of these reactions is controlled by the chiral environment created by the organocatalyst. While this compound itself has not been explicitly documented as a catalyst in these examples, its structural features as a chiral primary amine place it within the class of compounds proven to be effective organocatalysts. rsc.org

Reaction TypeCatalyst TypeReactantsProductEnantioselectivity
Michael Addition Cinchona-derived primary aminePyrazolin-5-one + α,β-Unsaturated ketoneChiral pyrazole (B372694) derivativeUp to 98.5% ee
Aldol Reaction Cyclohexanediamine-derived primary amineHydroxyacetone + BenzaldehydeSyn-aldol adductUp to 93% ee

Emerging Synthetic Pathways and Methodologies

The field of organic synthesis is continually evolving, with new methods being developed to construct complex molecules with greater efficiency and control. Photochemical reactions, in particular, have gained prominence as sustainable and powerful synthetic tools.

Visible-Light-Enabled Stereoselective [4+2] Cycloadditions for Functionalized Cyclohexylamines

An innovative and emerging methodology for accessing highly functionalized cyclohexylamine derivatives is through a visible-light-enabled [4+2] cycloaddition. rsc.orgresearchgate.net This method involves the intermolecular reaction between benzocyclobutylamines and α-substituted vinylketones, promoted by photoredox catalysis. rsc.org

The reaction proceeds under mild conditions, is atom-economical, and demonstrates good compatibility with various functional groups. rsc.org It provides access to complex cyclohexylamine structures that are otherwise difficult to synthesize, achieving moderate to good yields with excellent diastereoselectivities. rsc.orgrsc.org Preliminary investigations into an asymmetric version of this cycloaddition, using a chiral phosphoric acid as a co-catalyst, have shown that moderate to good enantioselectivity can be achieved while maintaining high diastereoselectivity. rsc.org This photoredox-catalyzed pathway represents a novel and powerful strategy for the stereoselective synthesis of functionalized cyclohexylamines. rsc.orgresearchgate.net

Advanced Applications and Derivatization of 1s,3r 3 Methylcyclohexan 1 Amine in Chemical Synthesis

A Chiral Keystone: The Role of (1S,3R)-3-Methylcyclohexan-1-amine in Asymmetric Synthesis

The inherent chirality of this compound makes it a powerful tool for chemists seeking to control the stereochemical outcome of chemical reactions. Its utility as a chiral building block is multifaceted, enabling the synthesis of a wide array of enantiomerically pure compounds.

A Discerning Partner: Utilization in Chiral Recognition and Resolution of Racemic Mixtures

One of the fundamental applications of chiral amines is in the separation of racemic mixtures, a process known as chiral resolution. This compound can serve as a chiral resolving agent, particularly for racemic acidic compounds. The principle behind this application lies in the formation of diastereomeric salts. When the chiral amine is reacted with a racemic acid, it forms a pair of diastereomeric salts with different physical properties, such as solubility. This difference allows for their separation through methods like fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to regenerate the enantiomerically pure amine and the now-resolved enantiomers of the acid. While specific industrial applications for this compound in this context are not widely documented in public literature, the underlying chemical principles are well-established for analogous chiral amines.

The effectiveness of a chiral resolving agent is often evaluated by the ease of crystallization and the efficiency of the separation of the resulting diastereomeric salts. The rigid conformation of the 3-methylcyclohexyl group can influence the crystal packing of these salts, potentially leading to more efficient separations compared to more flexible acyclic amines.

A Versatile Precursor: Crafting Diverse Functionalized Cyclohexylamine (B46788) Derivatives

The amino group of this compound serves as a reactive handle for the synthesis of a diverse range of functionalized cyclohexylamine derivatives. Standard organic transformations can be employed to modify this primary amine into secondary amines, amides, sulfonamides, and other functional groups, all while retaining the crucial stereochemistry of the cyclohexyl backbone.

For instance, acylation of the amine with various carboxylic acids or their derivatives leads to the formation of chiral amides. These amides can themselves be valuable intermediates or target molecules. Similarly, reaction with sulfonyl chlorides yields chiral sulfonamides. The resulting derivatives, possessing modified electronic and steric properties, can be explored for a variety of applications, including as intermediates in the synthesis of agrochemicals and pharmaceuticals. The development of synthetic routes to functionalized cyclohexylamine derivatives is an active area of research, driven by the prevalence of this structural motif in biologically active molecules.

Derivative TypeGeneral StructureSynthetic PrecursorPotential Application
Chiral AmideR-CO-NH-C₆H₁₀-CH₃Carboxylic Acid/Acyl ChloridePharmaceutical Intermediate
Chiral SulfonamideR-SO₂-NH-C₆H₁₀-CH₃Sulfonyl ChlorideAgrochemical Intermediate
Chiral Secondary AmineR-NH-C₆H₁₀-CH₃Aldehyde/Ketone (via reductive amination)Ligand Synthesis

Building Biologically Inspired Molecules: Incorporation into Complex Chiral Scaffolds and Peptidomimetics

The structural rigidity and defined stereochemistry of this compound make it an attractive scaffold for the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. By incorporating the 3-methylcyclohexylamine (B3022809) core, medicinal chemists can create novel scaffolds that project functional groups in a precise three-dimensional arrangement, mimicking the side chains of amino acids in a peptide.

The synthesis of such peptidomimetics would involve coupling the chiral amine with amino acids or other building blocks using standard peptide coupling techniques. The resulting structures could be designed to target specific biological receptors or enzymes, offering potential as new therapeutic agents. The cyclohexyl ring constrains the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for the biological target. While specific examples detailing the incorporation of this compound into peptidomimetics are not prevalent in the literature, the strategy of using cyclic amino scaffolds is a well-established approach in medicinal chemistry.

Architecting Chirality: Development of Novel Chiral Ligands and Catalysts

The development of new chiral ligands and catalysts is a cornerstone of modern asymmetric catalysis. Chiral amines and their derivatives are frequently employed as ligands that can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalyzed reaction.

This compound can serve as a precursor for the synthesis of novel chiral ligands. For example, it can be derivatized to form bidentate or multidentate ligands by introducing additional coordinating groups. These ligands can then be complexed with various transition metals to generate chiral catalysts. The stereochemistry of the resulting catalyst, dictated by the chiral amine, can induce high levels of enantioselectivity in a variety of chemical transformations, such as hydrogenations, carbon-carbon bond-forming reactions, and oxidations.

Future Directions and Research Opportunities

Innovations in Highly Stereoselective Synthesis of Chiral Cyclohexylamines

The synthesis of chiral cyclohexylamines, including specific stereoisomers like (1S,3R)-3-methylcyclohexan-1-amine, remains a focal point of synthetic organic chemistry. Innovations are geared towards achieving exceptional levels of stereocontrol. Recent breakthroughs include visible-light-enabled photoredox catalysis, which facilitates [4+2] cycloadditions to create highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities. nih.govrsc.orgrsc.org This method is noted for its mild reaction conditions and high atom economy. nih.govrsc.org

Organocatalysis presents another fertile ground for innovation. For instance, the asymmetric Hosomi-Sakurai reaction, catalyzed by chiral disulfonimides, has been successfully applied to the synthesis of protected homoallylic amines. beilstein-journals.org Furthermore, enzymatic methods are gaining prominence. Cascade reactions combining ene-reductases (ERED) and amine transaminases (ATA) have been developed for the synthesis of optically pure substituted cyclohexylamines. researchgate.net A notable example is the synthesis of (1R,3R)-1-amino-3-methylcyclohexane using a dual-enzyme cascade, which highlights the potential for creating specific diastereomers with high optical purity. researchgate.net A key intermediate for a related structure, (1S, 3R)-3-methylcyclohexan-1-ol, can be synthesized from the abundant natural product (–)-isopulegol, demonstrating a cost-effective and efficient pathway. orgsyn.org

MethodCatalyst/Enzyme TypeKey FeaturesReported SelectivityReference
Photocatalyzed [4+2] CycloadditionPhotoredox catalyst + Chiral Phosphoric Acid (CPA)Full atom economy, mild conditions, redox-neutral.Excellent diastereoselectivity (>20:1 dr), moderate to good enantioselectivity. nih.govrsc.org
Enzyme Cascade ReactionEnoate Reductase (ERED) and Amine Transaminase (ATA)High stereoselectivity for amines with multiple chiral centers.High optical purity (enantioenriched amines with good ee's). researchgate.net
Organocatalytic Hosomi–Sakurai ReactionChiral DisulfonimideThree-component coupling for direct synthesis of protected amines.High enantioselectivity. beilstein-journals.org
HydrodealkenylationIron(II) Sulfate HeptahydrateTransforms abundant alkenes into valuable chiral intermediates.High purity (>97%). orgsyn.org

Integration of Advanced Computational Modeling for Predictive Stereocontrol and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern asymmetric catalysis. chemrxiv.org For the synthesis of chiral amines, computational models are increasingly used to predict the enantioselectivity of catalysts and to elucidate complex reaction mechanisms. chemrxiv.org These models fall into two main categories: those that leverage experimental data to find correlations between reaction descriptors and enantioselectivity, and those that model the transition states of the enantioselective step to determine catalyst stereoselectivity. chemrxiv.org

For catalysts used in chiral amine synthesis, computational studies have revealed that weak, non-covalent interactions between the catalyst and the substrate can be critical for achieving high reaction efficiency and generating chirality. acs.org For example, DFT (Density Functional Theory) computational analysis has been successfully used to determine the absolute configuration of complex chiral molecules, which is essential for developing effective asymmetric catalysts. nih.gov In the context of organocatalysis, modeling has shown that π-stacking interactions can significantly influence the stereoselectivity of a reaction. beilstein-journals.org The integration of these predictive models can accelerate the discovery and optimization of novel catalysts for the synthesis of specific stereoisomers like this compound, reducing the need for extensive experimental screening.

Expanding the Scope of Derivatization and Multifunctional Applications

Derivatization of the primary amino group in this compound opens avenues for new functionalities and applications. In analytical chemistry, derivatization is a crucial step for the determination of amines, as it enhances their detectability in chromatographic methods like HPLC and GC. researchgate.netthermofisher.comresearchgate.net Reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 1-fluoro-2,4-dinitrobenzene (B121222) are used to attach a chromophore or fluorophore to the amine, which improves UV absorption or fluorescence emission. researchgate.netthermofisher.com This process also tends to reduce the polarity of the amines, which can improve chromatographic separation. researchgate.netnih.gov

Beyond analytics, derivatization can transform this compound into valuable chiral auxiliaries, resolving agents, or building blocks for the synthesis of complex molecules like pharmaceuticals. google.comrsc.org The chiral backbone of the cyclohexylamine can be used to induce stereoselectivity in subsequent reactions. The development of novel derivatizing agents and reactions could lead to the creation of multifunctional molecules with unique properties, expanding the utility of this chiral amine in materials science and medicinal chemistry.

Derivatizing ReagentAbbreviationPurposeDetection MethodReference
1-fluoro-2,4-dinitrobenzeneDNFB (Sanger's Reagent)Forms UV-absorbing derivatives for TLC analysis.UV-VIS researchgate.net
o-phthalaldehydeOPARapid formation of fluorescent derivatives of primary amines.Fluorescence, UV thermofisher.com
9-fluorenylmethyl chloroformateFMOC-ClForms stable, fluorescent derivatives with primary and secondary amines.Fluorescence, UV thermofisher.comsemanticscholar.org
p-benzoquinone-Acts as a sensitive derivatization reagent for some primary and secondary amines.Not specified researchgate.net

Exploration of Hybrid Synthetic Methodologies for Enhanced Efficiency and Selectivity

A significant challenge in developing chemoenzymatic processes is ensuring the compatibility of the different catalysts, as both must function effectively under the same reaction conditions. acs.org Successful examples include the use of enzyme cascades, such as the sequential use of an ene-reductase and an amine transaminase, to produce enantiomerically pure diastereomers of substituted cyclohexylamines. researchgate.net Another emerging hybrid approach involves the combination of photoredox catalysis with other catalytic modes. For instance, cooperative photoredox and chiral phosphoric acid catalysis has been shown to achieve asymmetric [4+2] cycloadditions, yielding functionalized cyclohexylamines with good enantioselectivity. rsc.org These hybrid strategies offer a powerful platform for overcoming the limitations of individual catalytic systems, paving the way for more sustainable and efficient routes to complex chiral molecules like this compound.

Q & A

Q. What are the common synthetic routes for (1S,3R)-3-methylcyclohexan-1-amine, and how do their enantiomeric excesses compare?

Methodological Answer: The primary synthetic method involves enzymatic reductive amination using imine reductases (IREDs). For example, Roche_IR11 (Uniprot ID: F4F8G5) catalyzes the conversion of (3R)-3-methylcyclohexanone to the target amine with 71% yield and 98% enantiomeric excess (ee) under optimized conditions (pH 9.3, 12.5 equivalents of amine donor). Alternative routes include multi-step chemical synthesis, such as dibenzyl protection of intermediates followed by hydrogenolysis, but these often yield lower ee (<90%) and require chiral resolution steps .

Q. How is the stereochemical configuration of this compound determined experimentally?

Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical determination. For example, single crystals of structurally analogous amines (e.g., (1S,3R)-3-ammoniocyclohexanecarboxylate) are grown via slow acetone diffusion into aqueous solutions and analyzed to confirm spatial arrangement . NMR spectroscopy (e.g., 1^1H, 13^{13}C, and NOE experiments) provides supplementary evidence, with characteristic shifts for axial vs. equatorial substituents in cyclohexane derivatives .

Q. What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer: While specific toxicity data for this compound is limited, general amine-handling protocols apply:

  • Use fume hoods and gloves to avoid inhalation/skin contact.
  • Store under inert gas (e.g., N2_2) to prevent oxidation.
  • Neutralize waste with dilute acetic acid before disposal .

Advanced Research Questions

Q. What strategies are employed to optimize the enantiomeric excess of this compound in enzymatic reductive amination?

Methodological Answer: Key optimization parameters include:

  • Enzyme engineering : Directed evolution of IREDs (e.g., Roche_IR11) to enhance substrate specificity and turnover.
  • Reaction conditions : Adjusting pH (optimal ~9.3), temperature (25–37°C), and amine donor stoichiometry (≥12.5 eq.) to favor imine formation and reduction .
  • Co-solvent systems : Adding 10–20% DMSO or methanol improves substrate solubility without denaturing enzymes .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved when characterizing this compound?

Methodological Answer: Discrepancies often arise from dynamic conformational equilibria in solution (e.g., chair flipping in cyclohexane derivatives). To resolve these:

  • Perform variable-temperature NMR to "freeze" conformers and assign peaks.
  • Compare solid-state (X-ray) and solution-state (NMR) data to identify dominant conformers.
  • Use DFT calculations to model energy barriers between conformers and validate experimental observations .

Q. What role does this compound serve as a chiral building block in pharmaceutical intermediates?

Methodological Answer: Its rigid cyclohexane scaffold and stereochemical precision make it valuable for:

  • Kinase inhibitors : The amine group acts as a hydrogen-bond donor in ATP-binding pockets.
  • GPCR-targeted drugs : The (1S,3R) configuration mimics natural ligand conformations (e.g., serotonin analogs).
  • Prodrug synthesis : Functionalization at the amine position (e.g., acetylation) enhances bioavailability .

Data Contradiction Analysis

Q. Why do some studies report inconsistent yields for enzymatic synthesis of this compound?

Critical Factors:

  • Substrate purity : Trace ketone impurities (e.g., 3-methylcyclohexanone isomers) reduce ee.
  • Enzyme batch variability : IREDs from different expression systems (e.g., E. coli vs. yeast) may exhibit altered activity.
  • Workup procedures : Losses during extraction (e.g., aqueous vs. organic phase partitioning) can artificially lower yields .

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